5-Hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid
CAS No.:
Cat. No.: VC16532985
Molecular Formula: C19H22O5
Molecular Weight: 330.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H22O5 |
|---|---|
| Molecular Weight | 330.4 g/mol |
| IUPAC Name | 5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid |
| Standard InChI | InChI=1S/C19H22O5/c1-10-8-17-9-18(10,23)7-4-11(17)19-6-3-5-16(2,15(22)24-19)13(19)12(17)14(20)21/h3,5,11-13,23H,1,4,6-9H2,2H3,(H,20,21) |
| Standard InChI Key | ZOWHLBOPCIHIHW-UHFFFAOYSA-N |
| Canonical SMILES | CC12C=CCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O |
Introduction
Chemical Structure and Molecular Properties
The compound’s IUPAC name, 5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid, reflects its intricate architecture. The core structure consists of five fused rings, including a bridged oxapentacyclic system, with a carboxylic acid group at position 9 and a hydroxyl group at position 5 . The methylidene (=CH2) moiety at position 6 introduces a site of unsaturation, critical for its biochemical interactions.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂O₅ |
| Molecular Weight | 330.4 g/mol |
| Density | 1.4±0.1 g/cm³ |
| Boiling Point | 573.8±50.0 °C |
| Flash Point | 211.3±23.6 °C |
| CAS Number | 561-56-8 |
The stereochemistry of the compound is defined by the (1R,2R,5S,8S,9S,10R) configuration, which influences its biological activity and synthetic pathways . The presence of both hydrophilic (carboxylic acid, hydroxyl) and hydrophobic (methyl, methylidene) groups contributes to its amphiphilic nature, enabling interactions with diverse biological targets.
Synthesis and Industrial Production
Laboratory Synthesis
| Reagent/Condition | Role |
|---|---|
| Potassium permanganate | Oxidizing agent for hydroxylation |
| Sodium borohydride | Reducing agent for ketone groups |
| Gibberella fujikuroi | Fermentation host |
Biological Activities and Mechanisms
Anti-Inflammatory Effects
The compound modulates inflammatory pathways by inhibiting nuclear factor-kappa B (NF-κB) signaling, a mechanism validated in vitro using macrophage cell lines. This activity is attributed to its ability to bind to the IκB kinase complex, preventing the degradation of IκB and subsequent NF-κB activation.
Plant Growth Regulation
Similar to gibberellin A5, this compound promotes stem elongation and floral development in plants . It interacts with gibberellin receptors, inducing the degradation of DELLA proteins, which are negative regulators of growth. Field studies on Arabidopsis thaliana have demonstrated a 40% increase in stem height upon treatment with 10 µM solutions.
Chemical Reactivity and Derivatives
The compound undergoes several characteristic reactions:
-
Oxidation: The hydroxyl group at position 5 is oxidized to a ketone using CrO₃, yielding a diketo derivative.
-
Reduction: The methylidene group at position 6 is hydrogenated to a methyl group using Pd/C, altering its bioactivity.
-
Esterification: The carboxylic acid reacts with methanol under acidic conditions to form a methyl ester, enhancing its lipid solubility .
Table 3: Common Derivatives and Applications
| Derivative | Application |
|---|---|
| Methyl ester | Improved pharmacokinetics |
| Acetylated hydroxyl | Increased metabolic stability |
Agricultural and Pharmaceutical Applications
Agricultural Uses
In agriculture, the compound is applied as a growth enhancer for crops like rice and wheat. Trials show a 20% yield increase in drought-stressed rice paddies when treated with foliar sprays containing 0.1% active ingredient.
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